molecular formula C9H12ClNO2 B6215662 2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride CAS No. 2742653-74-1

2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride

Cat. No.: B6215662
CAS No.: 2742653-74-1
M. Wt: 201.7
InChI Key:
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Description

2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride is a heterocyclic compound that features a benzoxazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 3,5-dimethylphenol or 3-methoxythiophenol with bromoacetonitrile to form cyanomethyl ethers. These ethers are then subjected to cyclization reactions under specific conditions to form the benzoxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazepine ring .

Scientific Research Applications

2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives, such as:

Uniqueness

2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride is unique due to its specific ring structure and the presence of the hydroxyl group at the 9th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride involves the cyclization of an appropriate precursor compound.", "Starting Materials": [ "2-aminophenol", "2-chloroacetyl chloride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminophenol is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 2-(2-chloroacetyl)aminophenol.", "Step 2: The resulting compound is then cyclized by heating with hydrochloric acid in ethanol to form 2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride." ] }

CAS No.

2742653-74-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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